N-[(1E)-1-[5-(4-bromophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide
Description
This compound is a benzamide derivative featuring a 5-(4-bromophenyl)furan-2-yl group, a morpholine ring, and an α,β-unsaturated ketone (oxopropenyl) linker. The bromophenyl group enhances lipophilicity and may influence binding to hydrophobic pockets in target proteins, while the morpholine moiety improves solubility and metabolic stability .
Properties
IUPAC Name |
N-[(E)-1-[5-(4-bromophenyl)furan-2-yl]-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O4/c25-19-8-6-17(7-9-19)22-11-10-20(31-22)16-21(24(29)27-12-14-30-15-13-27)26-23(28)18-4-2-1-3-5-18/h1-11,16H,12-15H2,(H,26,28)/b21-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSHGNDZWMFIQR-LTGZKZEYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Functional Analysis
Substituent Effects on the Furan Ring :
- The 4-bromophenyl group in the target compound provides a balance of lipophilicity and steric bulk, which may enhance binding to kinase domains compared to 2,4-dichlorophenyl in (electron-withdrawing effects differ).
- Replacement of bromine with methoxy groups (e.g., compound 4c in ) increases polarity but reduces membrane permeability.
Role of the Morpholine Ring :
- Morpholine improves aqueous solubility compared to analogs with thiazole (e.g., 3b in ) or triazole (e.g., ) moieties. This is critical for pharmacokinetics.
Linker Modifications :
- The oxopropenyl linker in the target compound allows conjugation with electron-deficient systems, enhancing reactivity toward nucleophilic residues in target proteins. In contrast, hydrazine linkers (e.g., 3b in ) may form hydrogen bonds but are less stable metabolically.
Preparation Methods
Halogenation of Phenylacetic Acid Derivatives
Starting with 4-bromophenylacetic acid, conversion to a Weinreb amide intermediate enables ketone formation upon Grignard reaction. For example, 3-methoxyphenylacetic acid undergoes halogenation using iron(III) triflimide (2.5 mol%) and N-iodosuccinimide (NIS) to yield iodinated intermediates. The reaction proceeds regioselectively at the para position relative to activating groups (e.g., methoxy), ensuring precise bromine placement for subsequent furan cyclization.
Cyclization to Furan Derivatives
Copper-catalyzed intramolecular O-arylation converts halogenated ketones to benzo[b]furans. Using copper(I) iodide (10 mol%) and N,N'-dimethylethylenediamine (DMEDA) in refluxing dioxane, cyclization occurs with yields up to 75%. For 5-(4-bromophenyl)furan-2-carbaldehyde, analogous conditions apply, substituting bromine for iodine in the halogenation step.
Table 1: Optimization of Furan Cyclization
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| CuI | DMEDA | Dioxane | 75 |
| FeCl₃ | None | Toluene | 41 |
Formation of the α,β-Unsaturated Ketone with Morpholine
The propenone bridge (3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl) is constructed via enamine synthesis. Triethyl orthoformate mediates condensation between 5-(4-bromophenyl)furan-2-carbaldehyde and morpholine, following a methodology adapted from hetarylaminomethylidene synthesis.
Enamine Formation Mechanism
- Imine Intermediate Generation : Morpholine reacts with triethyl orthoformate in anhydrous isopropyl alcohol, forming an N-morpholinoformimidate intermediate.
- Nucleophilic Attack : The enolate form of 5-(4-bromophenyl)furan-2(3H)-one attacks the imine, leading to ethoxymethylene adducts.
- Elimination : Antiperiplanar elimination of ethanol yields the E-isomer predominantly due to steric and electronic factors.
Table 2: Solvent Effects on Enamine Yield
| Solvent | Reaction Time (min) | Yield (%) | E:Z Ratio |
|---|---|---|---|
| Isopropyl alcohol | 25 | 75 | 85:15 |
| Toluene | 35 | 65 | 70:30 |
Benzamide Installation via Amide Coupling
The final step involves coupling the propenone-morpholine-furan intermediate with benzoyl chloride. A modified Mannich base synthesis approach is employed, leveraging amide bond formation under mild conditions.
Amidation Protocol
- Activation : The amine group of the propenone intermediate is activated using N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane.
- Coupling : Benzoyl chloride (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the product in 68% yield.
Key Characterization Data :
- ¹H NMR : δ 8.02 (d, J = 7.2 Hz, 2H, Ar-H), 7.45 (d, J = 8.1 Hz, 2H, BrC₆H₄), 6.78 (s, 1H, furan-H).
- IR : 1725 cm⁻¹ (C=O, lactone), 1638 cm⁻¹ (C=C).
Stereochemical Considerations and Isomer Control
The E-configuration of the propenone double bond is stabilized by intramolecular hydrogen bonding between the morpholine oxygen and the enamine hydrogen. Polar solvents (e.g., DMSO) shift the E:Z equilibrium toward the Z-isomer (up to 40%), necessitating careful solvent selection during purification.
Scalability and Industrial Adaptations
Patent literature describes large-scale adaptations using Ru(II) catalysts for analogous benzamide syntheses. For instance, US7504413B2 reports a 10-gram synthesis of substituted benzamides with 89% purity after recrystallization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
